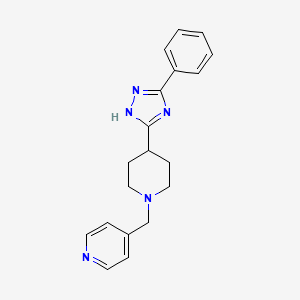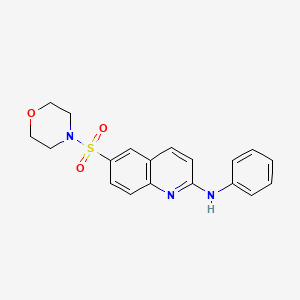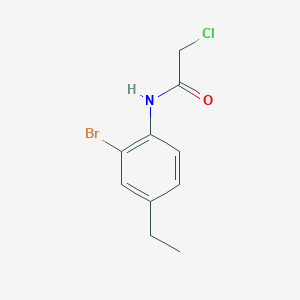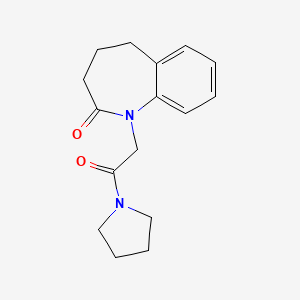![molecular formula C21H21N3O3 B7549142 N-[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B7549142.png)
N-[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]-3-(4-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]-3-(4-methoxyphenyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is commonly referred to as CP-945,598 and belongs to the class of compounds known as cannabinoid receptor antagonists. CP-945,598 has been shown to have potential therapeutic applications in the treatment of various diseases such as obesity, diabetes, and chronic pain.
Mechanism of Action
CP-945,598 acts as a cannabinoid receptor antagonist by binding to the CB1 receptor and blocking the effects of endocannabinoids. The CB1 receptor is involved in the regulation of appetite, metabolism, and glucose homeostasis. By blocking the CB1 receptor, CP-945,598 can reduce food intake, body weight, and improve glucose tolerance.
Biochemical and Physiological Effects:
CP-945,598 has been shown to have various biochemical and physiological effects. It has been shown to reduce food intake and body weight by decreasing the activity of the endocannabinoid system. In addition, it has been shown to improve glucose tolerance and insulin sensitivity by increasing the uptake of glucose into muscle and adipose tissue.
Advantages and Limitations for Lab Experiments
CP-945,598 has several advantages for lab experiments. It is a potent and selective CB1 receptor antagonist, making it a useful tool for studying the endocannabinoid system. However, CP-945,598 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, it has a short half-life, which can make it difficult to maintain a sustained effect.
Future Directions
There are several future directions for research on CP-945,598. One potential direction is to study its potential therapeutic applications in other diseases such as cancer and neurodegenerative disorders. Another potential direction is to develop more potent and selective CB1 receptor antagonists with improved pharmacokinetic properties. Finally, further research is needed to understand the long-term effects of CP-945,598 on the endocannabinoid system and its potential for drug interactions.
Synthesis Methods
The synthesis of CP-945,598 involves the reaction of 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylic acid with 3-(4-methoxyphenyl)propanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-(5-aminophenyl)benzoic acid to form the final product.
Scientific Research Applications
CP-945,598 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potential as an anti-obesity agent by reducing food intake and body weight in animal models. In addition, it has been shown to have potential as an anti-diabetic agent by improving glucose tolerance and insulin sensitivity in animal models.
properties
IUPAC Name |
N-[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-26-18-10-5-14(6-11-18)7-12-19(25)22-17-4-2-3-16(13-17)20-23-21(27-24-20)15-8-9-15/h2-6,10-11,13,15H,7-9,12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGJKDLWUDBZGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)C3=NOC(=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]-3-(4-methoxyphenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[5-(1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-2-methoxy-N-methylacetamide](/img/structure/B7549077.png)
![(3-methyl-2-thienyl)[4-(5-phenyl-4H-1,2,4-triazol-3-yl)piperidino]methanone](/img/structure/B7549084.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-({4-methyl-5-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B7549097.png)


![2-cyclopentyl-1-[4-(5-phenyl-4H-1,2,4-triazol-3-yl)piperidino]-1-ethanone](/img/structure/B7549116.png)

![N-[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7549133.png)
![N-[3-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7549144.png)
![3-[(3-methylquinoxalin-2-yl)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B7549147.png)

methanone](/img/structure/B7549165.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B7549173.png)